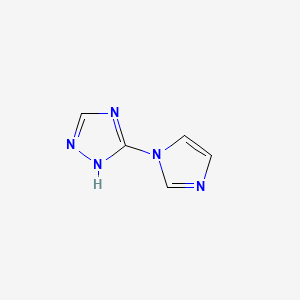

3-(1H-imidazol-1-yl)-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N5 |

|---|---|

Molecular Weight |

135.13 g/mol |

IUPAC Name |

5-imidazol-1-yl-1H-1,2,4-triazole |

InChI |

InChI=1S/C5H5N5/c1-2-10(4-6-1)5-7-3-8-9-5/h1-4H,(H,7,8,9) |

InChI Key |

WHPWNKGOWDUJOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=NC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole and Its Derivatives

Strategies for Constructing the Imidazole-Triazole Core

The formation of the linked imidazole-triazole scaffold relies on established principles of heterocyclic chemistry, with various methods offering trade-offs in terms of efficiency, substrate scope, and reaction conditions.

Multi-step synthesis is a classical approach that involves the sequential construction and isolation of intermediates leading to the final product. For 1,2,4-triazole (B32235) derivatives, these pathways often involve the formation of a key intermediate, which then undergoes cyclization. A common multi-stage process for creating 1,2,4-triazole rings involves steps such as the esterification of carboxylic acids, followed by hydrazinolysis to form a hydrazide. This intermediate can then be reacted to form a carbothioamide, which undergoes alkaline cyclization to yield a 1,2,4-triazole-3-thione. zsmu.edu.ua

A concrete example of a multi-step protocol is seen in the synthesis of related benzimidazole-1,2,4-triazole derivatives. nih.gov This six-step sequence highlights the controlled, stepwise approach:

Protection of a formyl group on a benzoate precursor.

Condensation with 5-cyano-1,2-phenylenediamine to form the benzimidazole (B57391) ring.

Reaction with hydrazine hydrate to convert the ester to a benzohydrazide.

Treatment with phenyl isothiocyanate to form an N-phenylthiosemicarbazide intermediate.

Base-catalyzed cyclization to form the 5-mercapto-1,2,4-triazole ring.

Alkylation of the thiol group to introduce the final substituents.

This methodical approach allows for purification at each stage, ensuring the purity of the final complex molecule.

Table 1: Example of a Multi-Step Synthesis for a Benzimidazole-Triazole Core nih.gov

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1-2 | Methyl 4-formylbenzoate | 1. Sodium metabisulfite 2. 5-cyano-1,2-phenylenediamine | Methyl 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoate | Formation of Imidazole (B134444) Ring |

| 3 | Product from Step 1-2 | Hydrazine hydrate | 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide | Hydrazide Formation |

| 4 | Product from Step 3 | Phenyl isothiocyanate | Thiosemicarbazide Intermediate | Precursor for Triazole Ring |

| 5 | Product from Step 4 | NaOH | 2-(4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazol-5-carbonitrile | Triazole Ring Cyclization |

Another versatile one-pot approach for 1,3,5-trisubstituted 1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov This three-component method demonstrates high success rates in parallel synthesis, making it a valuable tool for generating large libraries of compounds for chemical and medicinal research. nih.gov

Table 2: One-Pot Synthesis of Imidazole-Triazole Derivatives cabidigitallibrary.org

| Aldehyde Component | Other Reactants | Catalyst | Product Core Structure |

|---|---|---|---|

| Benzaldehyde | Benzil, 3,5-diamino-1,2,4-triazole | Ceric Ammonium Nitrate | [3,5-di(2',4',5'-triphenyl)-1H-imidazol-1-yl)]-1H-1,2,4-triazole |

| 4-Chlorobenzaldehyde | Benzil, 3,5-diamino-1,2,4-triazole | Ceric Ammonium Nitrate | [3,5-di(2'-(4-chlorophenyl)-4',5'-diphenyl)-1H-imidazol-1-yl)]-1H-1,2,4-triazole |

| 4-Methoxybenzaldehyde | Benzil, 3,5-diamino-1,2,4-triazole | Ceric Ammonium Nitrate | [3,5-di(2'-(4-methoxyphenyl)-4',5'-diphenyl)-1H-imidazol-1-yl)]-1H-1,2,4-triazole |

Growing environmental concerns have spurred the development of metal-free synthetic methods, which avoid the use of potentially toxic and expensive heavy metal catalysts. An efficient, transition-metal-free synthesis of fully substituted 1,2,4-triazoles has been achieved through the [3+2] cycloaddition of nitrileimines with amidine hydrochlorides. researchgate.net This reaction proceeds under mild conditions with a base like sodium bicarbonate and demonstrates a wide substrate scope, tolerating aryl, heterocyclic, and alkyl substituents. researchgate.net

Another metal-free approach involves a multi-component reaction between trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 source to construct 3-trifluoromethyl-1,2,4-triazoles. frontiersin.org This method is noted for its use of readily available reagents, high efficiency, and scalability. frontiersin.org Such metal-free reactions are often more environmentally benign and can simplify product purification. arabjchem.org

Electrochemical synthesis utilizes electrical current to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and providing a green and efficient alternative to traditional methods. A reagent-free, intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions to produce 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.org This atom- and step-economical process is compatible with various functional groups and can be performed on a gram scale. rsc.org The principles of electrochemical C-N bond formation can be broadly applied to the synthesis of various nitrogen-containing heterocycles, including linked imidazole and triazole systems. researchgate.net

The term "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform. nih.gov The quintessential click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which reliably and regioselectively forms 1,4-disubstituted 1,2,3-triazoles . acs.orgnih.govresearchgate.net This specific reaction has become a powerful tool in drug discovery and materials science for linking molecular fragments. nih.govnih.govsemanticscholar.org

It is important to note that the CuAAC reaction and other common click protocols are specific for the synthesis of the 1,2,3-triazole isomer. While other efficient cycloaddition reactions, such as the metal-free [3+2] cycloaddition of nitrileimines and amidines, are used to form the 1,2,4-triazole ring, they proceed through different mechanisms and are not typically categorized under the classic azide-alkyne "click chemistry" label. researchgate.net

Derivatization and Functionalization Strategies

Once the core 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole structure is synthesized, it can be further modified to explore structure-activity relationships or tune its physicochemical properties. Derivatization can occur on either the imidazole or the 1,2,4-triazole ring.

Alkylation of the 1,2,4-triazole ring is a common functionalization strategy. The reaction of 1,2,4-triazole with alkyl halides can lead to a mixture of N1- and N4-alkylated isomers. researchgate.net However, the regioselectivity can be controlled; for instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to be a convenient and high-yielding method for producing 1-substituted-1,2,4-triazoles selectively. researchgate.net

Another powerful strategy involves introducing a reactive handle onto the core structure that can be subsequently reacted with a variety of building blocks. For example, a mercapto (-SH) group on the triazole ring can serve as a nucleophile for reaction with electrophiles. In the synthesis of benzimidazole-triazole derivatives, a 5-mercapto-1,2,4-triazole intermediate was reacted with a series of 2-bromoacetophenone derivatives to yield a library of final products with diverse functional groups on a phenyl ring. nih.gov

Table 3: Example of Derivatization via S-Alkylation nih.gov

| Core Intermediate | Alkylating Agent (2-bromoacetophenone derivative) | Substituent (R) on Acetophenone | Final Product Structure |

|---|---|---|---|

| Benzimidazole-triazole-thiol | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 4-Fluoro | Core-S-CH₂-CO-(4-F-Ph) |

| Benzimidazole-triazole-thiol | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 4-Chloro | Core-S-CH₂-CO-(4-Cl-Ph) |

| Benzimidazole-triazole-thiol | 2-bromo-1-(4-bromophenyl)ethan-1-one | 4-Bromo | Core-S-CH₂-CO-(4-Br-Ph) |

| Benzimidazole-triazole-thiol | 2-bromo-1-(p-tolyl)ethan-1-one | 4-Methyl | Core-S-CH₂-CO-(4-Me-Ph) |

Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring can undergo substitution reactions, although the presence of the imidazole moiety influences the reactivity. Electrophilic substitution on the nitrogen atoms of the 1,2,4-triazole ring is a common method for introducing various functional groups.

N-Alkylation: The alkylation of 1,2,4-triazole derivatives can lead to the formation of different isomers. The reaction of 1,2,4-triazole with alkyl halides in the presence of a base typically yields a mixture of 1-alkyl and 4-alkyl isomers. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base, and the solvent used. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in the alkylation of 1,2,4-triazole has been shown to favor the formation of 1-substituted derivatives in high yields. Microwave-assisted alkylation of 1,2,4-triazole using an ionic liquid as the solvent and potassium carbonate as the base has been reported to regioselectively produce 1-alkyl-1,2,4-triazoles. mwjscience.com

| Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| Alkyl Halide | K2CO3 | Ionic Liquid | Microwave | 1-Alkyl-1,2,4-triazole | Excellent |

| 4-Nitrobenzyl halide | DBU | THF | Ambient | 1-(4-nitrobenzyl)-1,2,4-triazole | High |

Halogenation: Direct halogenation of the 1,2,4-triazole ring can be challenging. However, halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions. For example, halogenated 1H-1,2,4-triazole nucleosides have been synthesized and subsequently used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds.

Nitration: The introduction of a nitro group onto the triazole ring can be achieved using nitrating agents. For example, 3-nitro-1H-1,2,4-triazole can be synthesized from 3-amino-1,2,4-triazole by reaction with sodium nitrite in the presence of a strong acid. This nitro derivative can then be used as a starting material for the synthesis of other functionalized triazoles.

Substitution Reactions on the Imidazole Ring

The imidazole ring is generally more susceptible to electrophilic substitution than the triazole ring. These reactions typically occur at the carbon atoms of the imidazole ring, with the position of substitution being influenced by the existing substituents.

Halogenation: The imidazole ring can be halogenated using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS) can be used for chlorination and bromination. The position of halogenation depends on the reaction conditions and the substituents already present on the imidazole ring.

Nitration: Nitration of the imidazole ring can be carried out using standard nitrating mixtures, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the electronic properties of the substituents on the ring.

Alkylation and Acylation: While N-alkylation of the imidazole ring is a common reaction in the synthesis of the parent this compound, C-alkylation and C-acylation are also possible under specific conditions, often involving organometallic reagents to deprotonate the ring and enhance its nucleophilicity.

Introduction of Bridging Units

Bridging units can be introduced to link two this compound moieties or to connect the imidazole and triazole rings within the same molecule through a linker.

One common strategy involves the reaction of a dihaloalkane with the parent heterocycle. For example, reacting this compound with a dihaloalkane, such as 1,2-dibromoethane or 1,3-dibromopropane, in the presence of a base can lead to the formation of bis(3-(1H-imidazol-1-yl)-1H-1,2,4-triazol-1-yl)alkanes. The length of the alkyl chain can be varied by using different dihaloalkanes.

Another approach involves the synthesis of molecules where two 1,2,4-triazole rings are linked. For instance, bis researchgate.netrsc.orgdergipark.org.tr-triazole derivatives have been prepared as part of the synthesis of novel heterocyclic systems. researchgate.net These bridged compounds are of interest for their potential to act as bidentate ligands in coordination chemistry.

| Bridging Agent | Heterocycle | Product |

| 1,2-Dibromoethane | 4-amino-5-(1H-indol-3-yl)-4H- researchgate.netrsc.orgdergipark.org.trtriazole-3-thiol | Bridged bis(triazole) derivative |

Formation of Schiff Bases and Related Ligands

Schiff bases are readily formed by the condensation reaction between a primary amine and an aldehyde or a ketone. To synthesize Schiff bases of this compound, an amino group must first be introduced onto either the triazole or imidazole ring. A common precursor is 3-amino-1,2,4-triazole.

The synthesis of Schiff bases from 3-amino-1,2,4-triazole and various aldehydes can be carried out under different reaction conditions. An environmentally friendly method involves the uncatalyzed three-component condensation of 3-amino-1,2,4-triazole, an aldehyde, and an activated CH-acid in water. researchgate.net Sonochemical methods have also been employed for the rapid and efficient synthesis of Schiff bases derived from aminotriazoles and aromatic aldehydes. nih.gov

The general reaction for the formation of a Schiff base is as follows: R-NH₂ + R'-CHO → R-N=CH-R' + H₂O

In a specific example, new Schiff bases containing both triazole and imidazole rings were synthesized by reacting 5-substituted-4-amino-1,2,4-triazol-3-one compounds with 4-imidazole carboxaldehyde. dergipark.org.tr This demonstrates the feasibility of forming a direct imine linkage involving a derivative of the target compound structure.

| Amine Component | Carbonyl Component | Product |

| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | Schiff Base |

| 5-substituted-4-amino-1,2,4-triazol-3-one | 4-imidazole carboxaldehyde | Triazole-imidazole Schiff Base |

| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | Thiol-substituted Schiff Base |

These Schiff bases are of significant interest as they can act as versatile ligands for the formation of metal complexes. The imine nitrogen and other heteroatoms in the rings can coordinate to metal ions, leading to the formation of coordination compounds with diverse structures and potential applications.

Structural Characterization and Analysis of 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the structural features of 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole and its complexes. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound and its derivatives.

In the ¹H NMR spectrum of related 1,2,4-triazole (B32235) derivatives, proton signals for the imidazole (B134444) and triazole rings, as well as any substituents, are observed at specific chemical shifts (δ), typically reported in parts per million (ppm). For instance, in the ¹H NMR spectrum of a 1,2,4-triazole derivative, signals corresponding to the triazole proton can be identified. Similarly, protons of the imidazole ring in related structures also show characteristic signals. For example, the 1H-imidazole proton in metronidazole analogues appears as a singlet around δ 7.93–7.95 ppm. nih.gov

The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole and imidazole rings are indicative of their electronic environment. These spectra, in conjunction with ¹H NMR data, allow for a complete assignment of the molecular structure.

| Compound Type | Technique | Observed Signals (δ, ppm) |

|---|---|---|

| Pyrazolyl-1,2,4-triazole amine derivatives | ¹H NMR | 4.45-4.47 (CH₂), 5.39-5.41 (NH₂), 6.93-6.95 (d, HB), 7.17-7.81 (m, HA & Ar-H), 12.67 (NH) urfu.ru |

| ¹³C NMR | 59.6-59.8 (CH₂), 126.1-126.3 (C-HB), 135.5-135.7 (C-HA), 156.9-157.1 (C-3), 160.7-160.9 (C-5), Aromatic carbons in various ranges urfu.ru | |

| 1H-1,2,3-triazole compounds | ¹H NMR | 7.99 (1H-1,2,3-triazole proton), 8.13 (1H-imidazole proton), 7.05-7.67 (aromatic protons) nih.gov |

| ¹⁹F NMR | -113.61 (fluorine atom on phenyl ring) nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. The IR spectra of 1,2,4-triazole derivatives typically show characteristic absorption bands. For example, the C=N stretching vibration of the triazole ring is often observed in the range of 1600-1640 cm⁻¹. scielo.org.za The N-H stretching vibrations of the imidazole and triazole rings are also prominent features in the IR spectra.

Computational studies combined with experimental data have been used to assign the vibrational frequencies of 1,2,4-triazole and its derivatives. nih.gov For instance, in complexes of 1,2,4-triazole with dinitrogen, the N-H···N hydrogen bond formation leads to noticeable shifts in the N-H stretching frequency. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (triazole ring) | Stretching | 1690-1710 scielo.org.za |

| C=N (triazole ring and Schiff base) | Stretching | 1600-1640 scielo.org.za |

| N-H | Stretching | Variable, sensitive to hydrogen bonding nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about the compound's structure, as different parts of the molecule break off in predictable ways. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule and its fragments with high accuracy. The analysis of triazole derivative metabolites can be challenging due to their polar nature and poor fragmentation efficiency, but techniques like differential mobility spectrometry (DMS) can improve selectivity. sciex.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectra of 1,2,4-triazole derivatives show absorption bands that correspond to π → π* and n → π* transitions within the aromatic rings. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the rings. For example, the vacuum ultraviolet absorption spectrum of 1H-1,2,4-triazole has been analyzed in detail, with assistance from theoretical calculations, to understand its electronic states. nih.gov

Single Crystal X-ray Diffraction Analysis

Molecular Geometry and Conformation

Bond lengths and angles within the imidazole and triazole rings are consistent with their aromatic character. For instance, the C-N and N-N bond lengths in the 1,2,4-triazole ring typically fall within a narrow range of 1.32 to 1.36 Å. wikipedia.org Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the packing of these molecules in the crystal lattice. In the crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked by O—H···N and C—H···O hydrogen bonds. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 9.5584 (12) nih.gov |

| b (Å) | 9.4873 (10) nih.gov |

| c (Å) | 17.644 (3) nih.gov |

| β (°) | 99.360 (12) nih.gov |

| Volume (ų) | 1578.7 (4) nih.gov |

Crystal Packing and Intermolecular Interactions

The crystal packing of molecules containing imidazole and 1,2,4-triazole moieties is significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the formation of supramolecular architectures.

Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H group of the triazole ring) and multiple acceptors (the nitrogen atoms in both rings) allows for the formation of extensive hydrogen-bonding networks. In related crystal structures, such as those of 1H-1,2,4-triazole-3,5-diamine monohydrate, molecules are linked through mutual hydrogen bonds. nih.gov Water molecules, when present, can act as bridges, connecting different organic molecules via O—H⋯N hydrogen bonds, leading to the formation of complex one-dimensional or three-dimensional networks. nih.govresearchgate.net The electron-rich nature of the imidazole ring also allows it to act as a hydrogen bond acceptor. nih.gov Furthermore, weaker C—H⋯N and C—H⋯π interactions can provide additional stability to the crystal lattice. nih.gov

π-π Stacking Interactions: Both the imidazole and 1,2,4-triazole rings are aromatic, making them capable of engaging in π-π stacking interactions. These interactions are a significant driving force in the crystal packing of many nitrogen-rich heterocyclic compounds. nih.govrsc.orgmdpi.com The arrangement can vary from parallel-displaced stacks to more complex motifs, depending on the steric and electronic properties of the molecule. mdpi.com In some structures, a compromise between hydrogen bonds and π-π stacking defines the final packing pattern, influencing the overlap area between the aromatic rings. rsc.org Theoretical analyses have shown that π-π stacking interactions play a major role in the formation of molecular aggregations in similar heterocyclic systems. rsc.org

A summary of typical intermolecular interactions observed in related structures is presented below.

| Interaction Type | Donor (D) | Acceptor (A) | Description |

| Hydrogen Bond | N-H | N | Strong directional interaction crucial for forming chains and sheets. |

| Hydrogen Bond | O-H (from solvent) | N | Solvent molecules bridging between triazole or imidazole rings. nih.govresearchgate.net |

| Hydrogen Bond | C-H | O (from solvent) | Weaker interactions contributing to overall lattice stability. nih.gov |

| π-π Stacking | Imidazole Ring | Triazole Ring | Attraction between the electron clouds of the aromatic rings. |

| C-H···π Interaction | C-H | Aromatic Ring | A weak hydrogen bond where the π-system of a ring acts as the acceptor. nih.gov |

Torsion Angles and Electron Delocalization Effects

In the solid state, crystal packing forces can lead to a specific, low-energy conformation. However, a significant twist between the two rings is often observed in related structures to minimize steric hindrance. For example, in the crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, the dihedral angle between the central benzene ring and the imidazole ring is 37.65°. nih.gov In another related compound, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, the imidazole ring forms a dihedral angle of 66.73° with the phenyl ring. nih.gov These examples suggest that a non-planar conformation for this compound is highly probable.

The degree of planarity directly impacts electron delocalization between the two aromatic π-systems. A smaller torsion angle (closer to 0° or 180°) would allow for more effective overlap of the p-orbitals, enhancing π-conjugation across the molecule. Conversely, a larger twist disrupts this conjugation. The balance between achieving planarity to maximize electronic delocalization and adopting a twisted conformation to relieve steric strain is a key determinant of the molecule's final geometry.

| Compound Containing Imidazole-Aryl Linkage | Dihedral/Torsion Angle (°) | Reference |

| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | 37.65 | nih.gov |

| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | 66.73 | nih.gov |

| 4-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole | 48.15 (Triazole-Imidazole) | nih.gov |

Influence of Solvation on Crystal Structure

Solvation, the incorporation of solvent molecules into the crystal lattice, can dramatically influence the crystal structure of polar heterocyclic compounds like this compound. The choice of crystallization solvent can lead to the formation of different polymorphs or solvates, each with unique packing arrangements and physical properties.

Water is a common solvent that readily incorporates into crystal structures through hydrogen bonding. In the case of 4-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole monohydrate, the water molecule is involved in intermolecular O-H⋯N hydrogen bonding, acting as a crucial linker in the crystal lattice. nih.gov Similarly, for 1H-1,2,4-triazole-3,5-diamine, crystallization from water yields a monohydrate where the water molecules form a three-dimensional network, with Hirshfeld surface analysis revealing that H⋯O contacts account for 8.5% of the intermolecular interactions. nih.gov

Studies comparing the interaction of triazole derivatives with different solvents, such as water and dimethyl sulfoxide (DMSO), have shown that the strength of the hydrogen bonds formed can vary significantly. mjcce.org.mk For instance, aqueous complexes of 4H-1,2,4-triazole-3,5-diamine form stronger hydrogen bonds compared to their DMSO counterparts. mjcce.org.mk This indicates that more strongly interacting solvents like water are more likely to be included in the crystal structure, where they can satisfy the hydrogen bonding potential of the molecule and mediate the formation of specific supramolecular assemblies. The desolvation process of such solvates is also dependent on the nature of the intermolecular interactions and the packing patterns within the crystal. rsc.org

Theoretical and Computational Investigations of 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole and Its Derivatives

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, used to predict and analyze the behavior of molecules at the atomic level. For imidazole (B134444) and triazole derivatives, DFT methods, particularly those employing the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), have been widely used to explore molecular geometry, vibrational modes, electronic properties, and reactivity. tandfonline.comniscpr.res.inirjweb.comacs.org These studies are crucial for understanding the structure-property relationships within this class of compounds.

A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. mdpi.com For derivatives of 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. nih.gov

The accuracy of these theoretical calculations is often validated by comparing the computed parameters with experimental data obtained from techniques like X-ray crystallography. tandfonline.comnih.gov For instance, in a study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate, the optimized geometries calculated using the B3LYP/6-31G(d) method were found to reproduce the experimental crystal structure well. tandfonline.com Similarly, for a macrocycle derived from 3-phenyl-1,2,4-triazole, calculated bond lengths showed deviations of less than 0.03 Å and bond angles less than 3 degrees from experimental values, indicating a high level of agreement. nih.gov The largest deviations are typically observed for torsion angles, which are more sensitive to crystal packing forces in the solid state. nih.gov

Below is a table showing a comparison of selected calculated and experimental geometric parameters for a representative triazole derivative.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C=O | 1.221 Å | 1.213 Å |

| Bond Length | N-C (ring) | 1.372 Å | 1.376 Å |

| Bond Angle | C-N-C | 125.5° | 125.1° |

| Dihedral Angle | τ(C-N-C-C) | 1.0° | 21.0° |

This table presents representative data for illustrative purposes, adapted from studies on related benzimidazole (B57391) and triazole structures. mdpi.comnih.gov

DFT calculations are also employed to predict the vibrational spectra (infrared and Raman) of molecules. This involves computing the harmonic vibrational frequencies corresponding to the different normal modes of molecular motion. researchgate.net The theoretical spectra are invaluable for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. tandfonline.com

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve agreement, they are typically scaled by an appropriate factor. researchgate.net For a derivative of 1,2,4-triazole (B32235), scaling factors of 0.96 and 0.975 were used for different spectral regions to achieve a good fit with experimental data. researchgate.net This analysis confirms the molecular structure and provides insights into the bonding characteristics. For example, the C=N stretching vibration in the triazole ring and the C-H stretching modes of the imidazole ring can be precisely identified.

The table below compares theoretical and experimental vibrational frequencies for key functional groups in a 1,2,4-triazole derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3389 | 3276 | Triazole ring N-H |

| C-H Stretch (Aromatic) | 3080 | 3076 | Aromatic C-H |

| C=N Stretch | 1625 | 1620 | Triazole ring C=N |

| C=S Stretch | 1295 | 1288 | Thione group |

Data adapted from a study on 1,2,4-triazole-3-thiones for illustrative purposes. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. irjweb.comresearchgate.net The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. elixirpublishers.com

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. elixirpublishers.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.comelixirpublishers.com FMO analysis helps to explain the intramolecular charge transfer that is often responsible for the bioactivity of molecules. irjweb.com For many imidazole and triazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-accepting regions. nih.govmalayajournal.org

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -7.128 | -1.491 | 5.637 |

| Derivative B | -6.973 | -1.358 | 5.615 |

| Derivative C | -7.144 | -2.526 | 4.618 |

| Imidazole Derivative | -6.297 | -1.810 | 4.487 |

| Chalcone Derivative | -5.964 | -2.486 | 3.478 |

Data compiled from DFT studies on various 1,2,4-triazole and imidazole derivatives. niscpr.res.inirjweb.comnih.gov

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com The MEP surface displays regions of different electrostatic potential, which arises from the combination of electrons and nuclei. malayajournal.org

Typically, MEP maps use a color scale where red indicates regions of most negative electrostatic potential (high electron density), which are susceptible to electrophilic attack. irjweb.com Blue indicates regions of most positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. irjweb.com Green represents areas of neutral or near-zero potential. irjweb.com For imidazole-triazole derivatives, the nitrogen atoms of both rings, with their lone pairs of electrons, are consistently shown as red or yellow regions, identifying them as the primary nucleophilic centers. tandfonline.comirjweb.com The hydrogen atoms attached to the rings often appear as blue regions, indicating their electrophilic character. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). nih.gov The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π(C2-N3) | 35.8 |

| π(C4-C5) | π(N1-C2) | 21.5 |

| LP(1) N7 | π(C8-N9) | 42.1 |

| σ(C2-H2) | σ(N1-C5) | 4.9 |

Table contains representative E(2) values from NBO analyses of similar heterocyclic systems for illustrative purposes.

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. acs.orgdergipark.org.tr These descriptors are derived using Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.

The key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it measures the polarizability of a molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. It is calculated as ω = χ² / (2η).

These quantum chemical descriptors are essential for comparing the reactivity of different derivatives and for understanding their potential interactions in a biological context. acs.org

| Compound Derivative | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|

| Derivative 1 | 4.310 | 2.819 | 0.355 | 3.292 |

| Derivative 2 | 4.166 | 2.808 | 0.356 | 3.090 |

| Derivative 3 | 4.835 | 2.309 | 0.433 | 5.066 |

| Imidazole Derivative | 4.053 | 2.244 | 0.446 | 3.659 |

Values calculated from HOMO/LUMO energies reported in DFT studies of various triazole and imidazole derivatives. acs.orgirjweb.comnih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, particularly those with extensive π-conjugated systems and significant charge transfer characteristics, often exhibit large NLO responses. nih.gov Triazole derivatives have been identified as promising candidates for NLO applications. bohrium.comdntb.gov.ua

Computational quantum chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of novel molecules before their synthesis. nih.govbohrium.com The key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using computational methods like DFT with appropriate basis sets, such as M06/6-311G(d,p) or B3LYP/6-311++G(d,p). nih.govresearchgate.net

For this compound, the linkage of the electron-rich imidazole ring to the electron-deficient triazole ring can facilitate intramolecular charge transfer upon excitation, a key requirement for a significant NLO response. Theoretical studies on related 1,2,4-triazole derivatives have demonstrated their potential. For instance, DFT calculations on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown significant first hyperpolarizability values, suggesting their suitability for NLO applications. nih.govdntb.gov.ua One particular derivative, compound 7c in the study by Irfan et al. (2024), exhibited a first hyperpolarizability (β) of 6.317 x 10⁻³⁰ esu and a second hyperpolarizability (γ) of 4.314 x 10⁻³⁵ esu, highlighting the NLO potential within this class of compounds. nih.govdntb.gov.ua

The prediction of NLO properties relies heavily on the analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and a larger NLO response. nih.govbohrium.com For this compound, the HOMO is expected to be localized primarily on the imidazole moiety, while the LUMO would likely be distributed over the triazole ring, facilitating charge transfer from the imidazole (donor) to the triazole (acceptor).

| Property | Calculated Value | Units |

|---|---|---|

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

Atoms In Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. researchgate.net AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. nih.gov

For this compound, AIM theory can be applied to:

Characterize Intramolecular Bonds: By analyzing the BCPs of the covalent bonds, one can quantify their strength and polarity.

Identify and Quantify Hydrogen Bonds: AIM is particularly powerful in identifying weak interactions, such as intramolecular and intermolecular hydrogen bonds. researchgate.net The presence of a BCP between a hydrogen atom and an acceptor atom (like nitrogen) is a clear indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the bond (electrostatic vs. covalent character). nih.gov In a study of [Pt(3-amino-1,2,4-triazole)₂Cl₂], AIM analysis revealed weak, electrostatic N-H···Cl hydrogen bonds that stabilize the complex. researchgate.net

Analyze Ring Strain: The topology of the electron density can reveal strain within the heterocyclic rings.

A comparative AIM study of 1,2,3- and 1,2,4-triazoles has shown that they have completely different topological features in their electron density distribution. nih.gov This suggests that the 1,2,4-triazole ring in the target molecule will have distinct electronic characteristics that can be precisely defined using AIM.

Hirshfeld Surface Analysis

For this compound, Hirshfeld surface analysis can predict the dominant intermolecular interactions that would stabilize its crystal structure. Based on studies of related imidazole and triazole derivatives, the following interactions are expected to be significant: nih.govnih.govnih.govrsc.org

H···H Contacts: These are typically the most abundant contacts, reflecting the van der Waals interactions between hydrogen atoms on the peripheries of the molecules. nih.govnih.gov

N···H/H···N Contacts: These represent hydrogen bonds, which are crucial for the structural integrity of nitrogen-rich heterocyclic compounds. nih.govnih.gov

π···π Stacking: The planar aromatic nature of the imidazole and triazole rings suggests that π···π stacking interactions could also play a role in the crystal structure. nih.gov

| Compound | H···H (%) | N···H/H···N (%) | C···H/H···C (%) | Other Contacts (%) |

|---|---|---|---|---|

| A Dihydroquinoxaline-Triazole Derivative | 52.7 | 18.9 | 17.0 | 11.4 |

| 3-Phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 | 54.4 | - | 18.0 | 27.6 (including S···H) |

Correlation Between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its derivatives, a strong correlation between theoretical predictions and experimental observations provides confidence in the computational methods and allows for a deeper understanding of the molecule's properties. researchgate.netnih.govresearchgate.net

Geometric Parameters: The optimized molecular geometry obtained from DFT calculations can be compared with experimental data from single-crystal X-ray diffraction. researchgate.netnih.gov Studies on 1,2,4-triazole derivatives have shown excellent agreement between calculated and experimental bond lengths and angles, often with minimal deviations. researchgate.netresearchgate.net

Vibrational Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. researchgate.net Although calculated frequencies are often systematically higher than experimental ones, they can be scaled by a factor to achieve better agreement. researchgate.net This allows for a detailed assignment of the vibrational modes in the experimental spectra. nih.gov

NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts generally show a strong linear correlation with the experimental values, aiding in the structural elucidation of new compounds. nih.gov

Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculated excitation energies and oscillator strengths can be compared with the absorption maxima (λ_max) observed experimentally, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

| Parameter | Experimental Value | Theoretical (DFT) Value |

|---|---|---|

| ¹³C NMR Chemical Shifts (ppm) | - | R² = 0.9958 (correlation) |

| ¹H NMR Chemical Shifts (ppm) | - | R² = 0.9833 (correlation) |

| Vibrational Frequencies (cm⁻¹) | (FT-IR/Raman data) | (Scaled DFT data) |

| Bond Lengths (Å) | (X-ray data) | (DFT optimized geometry) |

The strong correlation typically observed between theoretical and experimental data for 1,2,4-triazole and imidazole derivatives underscores the predictive power of modern computational methods. researchgate.netnih.govresearchgate.net These techniques not only complement experimental studies but also provide a powerful means to investigate the properties of novel compounds like this compound, even before their synthesis.

Coordination Chemistry of 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole Ligands

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes incorporating 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system. The resulting complexes can be broadly categorized into homoleptic and heteroleptic structures, depending on whether the metal center is coordinated exclusively to the triazole-imidazole ligand or in combination with other ligands.

Homoleptic Complexes

Homoleptic complexes are coordination compounds in which a central metal atom is bound to only one type of ligand. The synthesis of homoleptic complexes with this compound would involve reacting the ligand with a metal salt in a stoichiometric ratio that favors the saturation of the metal's coordination sphere with only this ligand. While specific examples for this compound are not extensively documented in the reviewed literature, the general approach to forming such complexes is well-established for other triazole-based ligands. These reactions often lead to the formation of coordination polymers where the ligand bridges multiple metal centers.

Heteroleptic Complexes

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of heteroleptic complexes of this compound can be achieved by introducing other ligands, such as anions from the metal salt or other organic molecules, into the coordination sphere. These ancillary ligands can play a crucial role in determining the final structure and dimensionality of the complex. For instance, the inclusion of anions or co-ligands can lead to the formation of discrete molecular complexes or lower-dimensional coordination polymers.

Ligand Coordination Modes and Versatility

The this compound ligand exhibits remarkable versatility in its coordination behavior, stemming from the presence of multiple potential nitrogen donor atoms on both the imidazole (B134444) and triazole rings.

Nitrogen Donor Site Selectivity (Triazole N, Imidazole N)

The ligand possesses several potential nitrogen donor sites: the N4 of the triazole ring and the N3 of the imidazole ring are common coordination sites. The selectivity for a particular nitrogen donor is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the reaction conditions, and the presence of competing anions. The electronic and steric properties of the ligand also play a significant role in determining which nitrogen atom will preferentially coordinate to the metal center.

Bridging and Chelating Ligand Architectures

One of the most significant features of this compound is its ability to act as a bridging ligand, connecting two or more metal centers to form extended one-, two-, or three-dimensional coordination polymers. This bridging can occur through various combinations of its nitrogen donors. For instance, the ligand can bridge two metal ions using one nitrogen from the triazole ring and one from the imidazole ring. While less common for this specific ligand, chelation, where the ligand binds to a single metal center through two or more donor atoms, could also be a possibility, though sterically constrained.

Structural Diversity of Metal Complexes

The versatile coordination behavior of this compound (im-trz) as a ligand gives rise to a remarkable structural diversity in its metal complexes. Depending on the metal ion, counter-anions, and reaction conditions, im-trz can facilitate the formation of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. This adaptability stems from its ability to act as a monodentate, bidentate, or bridging ligand, utilizing the various nitrogen atoms on both the imidazole and triazole rings.

Discrete Mononuclear and Polynuclear Complexes

In its simplest coordination mode, this compound can act as a terminal ligand, leading to the formation of discrete mononuclear complexes. In these compounds, one or more im-trz ligands coordinate to a single metal center. For instance, mononuclear complexes of zinc and manganese have been synthesized where the ligand coordinates to the metal ion along with other co-ligands like water molecules.

The bridging capability of the triazole moiety, specifically through its N1 and N2 atoms, allows for the assembly of polynuclear complexes. Binuclear and trinuclear complexes have been reported where two or three metal centers are linked by bridging im-trz ligands. An example is a binuclear iron complex, [Fe2(Hatrc)4(OH)2]·6H2O, where 'Hatrc' is a derivative of 1,2,4-triazole (B32235). nih.govresearchgate.net Similarly, trinuclear complexes of manganese, cobalt, nickel, and copper have been synthesized, featuring a linear arrangement of metal ions connected by triple N1-N2-triazole bridges. mdpi.com

Examples of Discrete Mononuclear and Polynuclear Complexes

| Complex Type | Metal Ion | Example Formula | Key Structural Feature |

|---|---|---|---|

| Mononuclear | Zn(II) | [Zn(Hatrc)2(H2O)] | Single metal center coordinated by im-trz derivative and water. nih.govnih.gov |

| Mononuclear | Mn(II) | [Mn(Hatrc)2(H2O)2]·2H2O | Single metal center with coordinated im-trz derivative and water molecules. nih.govnih.gov |

| Binuclear | Fe(III) | [Fe2(Hatrc)4(OH)2]·6H2O | Two iron centers bridged by ligands. nih.govnih.gov |

| Trinuclear | Mn(II), Co(II), Ni(II), Cu(II) | [M3(μ-L)6(H2O)6] (M = Co, Ni, Cu) | Linear array of three metal ions linked by triple triazole bridges. mdpi.com |

One-Dimensional (1D) Coordination Polymers

When this compound acts as a bridging ligand, it can connect metal centers in a repeating fashion to form one-dimensional (1D) coordination polymers. These can take the form of simple linear chains or more complex zigzag or helical structures. The formation of these 1D architectures is often influenced by the coordination geometry of the metal ion and the presence of other ligands or counter-ions.

For example, a cadmium complex, [Cd(Hatrc)2(H2O)]n, demonstrates a 1D polymeric chain structure. nih.govnih.gov In some cases, the flexible methylene spacer in derivatives of im-trz can lead to the formation of helical chains. Zinc(II) ions have been observed to be bridged by im-trz derivative ligands, resulting in one-dimensional helical chains with varying handedness. nih.gov

Examples of One-Dimensional (1D) Coordination Polymers

| Metal Ion | Example Formula | Structural Description |

|---|---|---|

| Cd(II) | [Cd(Hatrc)2(H2O)]n | Polymeric 1D chain. nih.govnih.gov |

| Zn(II) | {[Zn(C8H4O4)(C10H9N5)]·1.5H2O}n | 1D helical chains formed by bridging tmb ligands (a derivative of im-trz). nih.gov |

| Cu(II) | [Cu(μ2-NH2trz)2Cl]Cl·H2O | Cationic 1D chains with bridging bis-monodentate μ2-coordinated NH2trz. researchgate.net |

Two-Dimensional (2D) Coordination Polymers and Layered Materials

Extending the connectivity in a second dimension leads to the formation of two-dimensional (2D) coordination polymers or layered materials. This is achieved when metal centers are linked by im-trz ligands in a way that creates sheets or networks. These 2D structures can exhibit various topologies depending on the connectivity of the nodes (metal centers) and linkers (im-trz ligands).

A manganese complex, [Mn(atrc)(H2O)]n·nH2O, forms a 2D layered structure. nih.govresearchgate.net In another example, adjacent one-dimensional helical chains of a zinc(II) complex are linked by dicarboxylate ligands to form a two-dimensional network. nih.gov The interplay between the im-trz ligand and co-ligands is often crucial in directing the assembly of these 2D architectures. A cobalt complex, [Co(fa)2(btap)2], where 'btap' is 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine, features a 2D 4-connected framework. rsc.org

Examples of Two-Dimensional (2D) Coordination Polymers

| Metal Ion | Example Formula | Topological Description |

|---|---|---|

| Mn(II) | [Mn(atrc)(H2O)]n·nH2O | 2D layered material. nih.govnih.gov |

| Zn(II) | {[Zn(C8H4O4)(C10H9N5)]·1.5H2O}n | 2D network formed by linking 1D helical chains. nih.gov |

| Co(II) | [Co(fa)2(btap)2] | 2D 4-connected framework with (4^4)(6^2) topology. rsc.org |

| Zn(II) | [Zn3(btc)2(btap)4(H2O)2] | 2D (2,3,4)-connected framework. rsc.org |

| Cd(II) | [Cd3(btc)2(btap)(H2O)6] | Planar 2D network with (6^3) topology. rsc.org |

Three-Dimensional (3D) Coordination Polymers and Metal-Organic Frameworks (MOFs)

The highest level of structural complexity is achieved in three-dimensional (3D) coordination polymers and metal-organic frameworks (MOFs). These materials are formed when the coordination network extends in all three dimensions, creating porous or non-porous frameworks with potential applications in gas storage, catalysis, and sensing. The ability of this compound and its derivatives to bridge multiple metal centers in different directions is key to the formation of these 3D structures.

Several 3D coordination polymers have been constructed using derivatives of im-trz. For example, hydrothermal reactions of various metal salts with 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-imidazole-4,5-dicarboxylic acid have yielded novel 3D architectures with unique topologies. acs.org A cadmium complex, [Cd(oa)(btap)], where 'btap' is 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine, possesses a 4-connected 3D structure. rsc.org Furthermore, the discrete units and 1D or 2D polymers of im-trz complexes can be further extended into 3D supramolecular architectures through hydrogen bonding. nih.govnih.gov

Examples of Three-Dimensional (3D) Coordination Polymers and MOFs

| Metal Ion | Example Formula | Structural Features |

|---|---|---|

| Mn(II) | [Mn3(tmidc)2(H2O)4]·(H2O)6 | 3D architecture with a (3,4)-connected fsc-3,4-Pbca network. acs.org |

| Co(II) | [Co3(tmidc)2(H2O)4]·(H2O)4 | 3D pillared framework with open helical channels. acs.org |

| Cu(II) | [Cu3(tmidc)2(H2O)]·(H2O) | Intricate 3D framework with a new (3,4)-connected 4-nodal net. acs.org |

| Cd(II) | [Cd(Htmidc)] | 3D network with a crb topological net. acs.org |

| Cd(II) | [Cd(oa)(btap)] | 4-connected 3D structure with (12^6)(12)2 topology. rsc.org |

Metal-Ligand Bonding Analysis and Electronic Structure in Complexes

The coordination of the im-trz ligand to a metal center typically occurs through the nitrogen atoms of the imidazole and/or triazole rings. The specific nitrogen atoms involved in bonding can vary, leading to different coordination modes. For instance, in some ruthenium(III) complexes, the 1,2,4-triazole moiety has been shown to coordinate via the N4 atom. acs.org

The electronic properties of the metal complexes are influenced by the geometry around the metal center. For example, in trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II), the central metal ion is in an octahedral MN6 configuration, while the terminal metal ions exhibit an MN3O3 fac-octahedral configuration. mdpi.com The bond lengths and angles in these complexes provide insight into the strength and nature of the metal-ligand interactions. researchgate.net The electronic structure, in turn, dictates the magnetic and optical properties of these materials. For instance, the superexchange coupling between paramagnetic metal centers through the N1-N2-1,2,4-triazole bridges is a direct consequence of the metal-ligand orbital overlap. mdpi.com

Supramolecular Architectures and Self Assembly Based on 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole

Role of Hydrogen Bonding in Crystal Engineering

Hydrogen bonding is a powerful and directional tool for controlling the assembly of molecules in the solid state. The presence of both donor and acceptor sites in 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole and its derivatives facilitates the formation of robust and predictable hydrogen-bonding networks, which are crucial in the design of crystalline materials.

In cocrystals and derivatives of imidazole (B134444) and triazole systems, N-H···O and O-H···N hydrogen bonds are prevalent and play a significant role in defining the supramolecular arrangement. For instance, in the crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, a derivative containing the core imidazole structure, molecules are linked into two-dimensional networks through O-H···N hydrogen bonds researchgate.net. Similarly, studies on 1H-1,2,4-triazole-3-carboxamide reveal extensive N-H···O and N-H···N hydrogen bonding that organizes the molecules into sheets nih.gov. These interactions are fundamental in creating layered or sheet-like architectures. The N-H group of the triazole ring in this compound can act as a hydrogen bond donor to an oxygen atom of a co-former, while the nitrogen atoms of the imidazole and triazole rings can act as acceptors for hydroxyl groups.

| Compound | Interaction Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | O-H···N | Two-dimensional networks | researchgate.net |

| 1H-1,2,4-Triazole-3-carboxamide | N-H···O and N-H···N | Sheets | nih.gov |

| Fluorinated 1,2,3-triazole derivatives | N-H···O | Chains | researchgate.net |

π-π Stacking and Other Non-Covalent Interactions

In the crystal structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, π-π stacking interactions are observed between the triazole rings of adjacent chains, with a centroid-centroid distance of 3.740(1) Å, which helps to stabilize the structure rsc.org. The electron-rich nature of the imidazole ring also allows it to participate in strong π-π stacking interactions, as demonstrated in imidazole-based molecular junctions where π-π stacked dimers can form efficient conductance pathways nih.gov. For this compound, both intramolecular (between the imidazole and triazole rings of the same molecule, if conformation allows) and intermolecular π-π stacking can be expected, influencing the orientation of the molecules within the crystal lattice.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione | Triazole-Triazole | 3.740 (1) | rsc.org |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Triazole-Benzene | 3.895 (1) | rsc.org |

Formation of Higher-Order Supramolecular Structures

The interplay of hydrogen bonding and π-π stacking interactions governs the self-assembly of this compound into higher-order supramolecular structures. The directional nature of hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets, which can then be further organized into three-dimensional architectures by weaker interactions such as π-π stacking and van der Waals forces.

A systematic study on 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts has shown that the combination of non-covalent interactions can lead to a diverse range of supramolecular extended architectures, including bricklayer, columnar, zig-zag, and helical structures nih.gov. The specific geometry and type of counter-anion were found to influence the final supramolecular assembly nih.gov. Similarly, the versatile coordination and hydrogen bonding capabilities of this compound make it a prime candidate for the construction of complex and varied supramolecular entities.

Design Principles for Porous Materials and Frameworks

The ability of this compound to act as a versatile ligand in coordination chemistry opens up possibilities for the design of porous materials, such as metal-organic frameworks (MOFs). The nitrogen atoms of both the imidazole and triazole rings can coordinate to metal centers, leading to the formation of extended, network-like structures.

The design of porous MOFs relies on principles such as the use of rigid organic linkers to create stable and permanent voids, and the strategic placement of functional groups to tune the pore size and surface chemistry. Imidazole and its derivatives have been widely used as excellent candidates for constructing targeted MOFs researchgate.net. For instance, a triazole-rich 3D metal-organic framework has been successfully incorporated into solid electrolytes to enhance proton conductivity rsc.org. The combination of the rigid imidazole and triazole rings in this compound, along with its ability to bridge multiple metal centers, makes it a promising linker for the synthesis of porous coordination polymers with potential applications in gas storage, separation, and catalysis. The synthesis of novel MOFs from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene demonstrates the utility of imidazole-based linkers in creating materials with high porosity and selectivity for CO2 adsorption mdpi.com.

Photophysical Properties of 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole Complexes and Derivatives

Ultraviolet-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by these compounds is dictated by the electronic transitions available within the molecule. The constituent imidazole (B134444) and 1,2,4-triazole (B32235) rings, along with any additional chromophores and coordinated metal centers, determine the specific wavelengths of light absorbed.

The electronic absorption spectra of 1,2,4-triazole derivatives are characterized by π→π* and n→π* transitions. rdd.edu.iq The π→π* transitions typically occur at higher energies (shorter wavelengths, ~194-204 nm), while the lower energy n→π* transitions are observed at longer wavelengths (~215-312 nm). rdd.edu.iq For the parent 1H-1,2,3-triazole, the gas-phase UV absorption spectrum is dominated by a π→π* transition around 205-206 nm. researchgate.net

When these heterocyclic moieties are incorporated into larger systems or complexed with metals, the absorption profile changes significantly. For instance, a series of Cu(I) complexes featuring a bridging 1,2,4-triazole ligand displayed absorption bands below 400 nm. rsc.org In these particular complexes, no metal-to-ligand charge transfer (MLCT) bands were observable in the visible region of the spectrum. rsc.org Similarly, metal-organic frameworks (MOFs) constructed using the ligand tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) are excited by UV light at a wavelength of 276 nm to produce luminescence. nih.gov

The specific arrangement and electronic nature of substituents have a profound effect on the absorption maxima. A study of various 4-alkyl-3,5-bis(aryl)-4H-1,2,4-triazole derivatives demonstrated a range of absorption maxima depending on the aryl substituent, as detailed in the table below. nih.gov

| Compound/Complex | Solvent/State | Absorption Maxima (λmax) | Source(s) |

| Cu(I) complexes with bridging 1,2,4-triazole | - | < 400 nm | rsc.org |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH2Cl2 | 351.0 nm | nih.gov |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH2Cl2 | 297.0 nm | nih.gov |

| 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole | CH2Cl2 | 240.0 nm, 290.0 nm | nih.gov |

| Cd(II)/Ni(II) complexes with tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | Solid State | Excitation at 276 nm | nih.gov |

Photoluminescence and Fluorescence Spectroscopy

Many complexes and derivatives of imidazole and 1,2,4-triazole exhibit luminescence, emitting light after being electronically excited. The characteristics of this emission, such as its color (wavelength), efficiency (quantum yield), and duration (lifetime), are key parameters that define their potential for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

The emission properties are highly dependent on the molecular structure and environment. A series of Cu(I) complexes with bridging 1,2,4-triazole ligands were found to exhibit tunable emissions from blue to yellow, with photoluminescent quantum yields (PLQY) reaching as high as 0.42. rsc.org In another study, metal complexes of the imidazole-containing tripodal ligand TIPA displayed intense emission peaks centered around 400 nm when excited at 276 nm in the solid state. nih.gov

Fused heterocyclic systems also show significant fluorescence. A representative imidazo (B10784944) rsc.orgnih.govnih.govtriazole derivative was reported to have a notable fluorescence quantum yield of 0.37. nih.gov Research has also shown that some 1,4-phenylene-spaced bis-imidazoles can achieve quantum yields up to 0.90. nih.govresearchgate.net This demonstrates that the imidazole core is a promising building block for highly emissive materials. Similarly, various 4H-1,2,4-triazole derivatives have been synthesized that show high luminescent properties and large quantum yields. nih.gov

| Compound/Complex | Solvent/State | Emission Maxima (λem) | Quantum Yield (Φ) | Source(s) |

| Cu(I) complexes with bridging 1,2,4-triazole | Solid State | Blue to Yellow | up to 0.42 | rsc.org |

| Imidazo rsc.orgnih.govnih.govtriazole derivative (compound 5p) | - | - | 0.37 | nih.gov |

| 1,4-Phenylene-spaced bis-imidazoles | - | Blue-green | up to 0.90 | nih.govresearchgate.net |

| Cd(II)/Ni(II) complexes with TIPA | Solid State | ~400 nm | - | nih.gov |

| Free TIPA ligand | - | 408 nm | - | nih.gov |

The lifetime of the excited state is a critical parameter that provides insight into the nature of the emission. For the blue-to-yellow emitting Cu(I) complexes with a 1,2,4-triazole bridge, emission lifetimes were measured in the microsecond range (2–9 µs) at room temperature. rsc.org

Mechanism of Luminescence

The origin of the light emission in these compounds can often be traced back to electronic transitions localized on the ligand itself. This is particularly true for complexes involving d¹⁰ metal ions like Zn(II) or Cd(II), which are difficult to oxidize or reduce.

In other transition metal complexes, such as those of Re(I), the emission can be more complex, often involving metal-to-ligand charge transfer (MLCT) states. hud.ac.uk However, even in these cases, the emission can be tuned by modifying the ligand structure, indicating the crucial role of ligand-centered orbitals. In some instances, intramolecular ligand-to-ligand charge transfer (ILCT) can be the dominant emissive process. hud.ac.uk The specific nature of the emission is therefore a result of the interplay between the metal center and the electronic properties of the 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole-based ligand.

Metal-to-Ligand Charge Transfer (MLCT) States

Metal-to-Ligand Charge Transfer (MLCT) is a critical photophysical process in transition metal complexes, where the absorption of light promotes an electron from a metal-centered d-orbital to a ligand-based π*-orbital. This phenomenon is fundamental to the luminescent properties of many complexes.

In systems analogous to this compound, the nature of the MLCT states is heavily influenced by the choice of metal ion and the specific structure of the ligands. For instance, in a series of mononuclear copper(I) complexes featuring functionalized 3-(2′-pyridyl)-1,2,4-triazole chelating ligands, a relatively weak low-energy absorption band observed in dichloromethane (B109758) (CH₂Cl₂) solution is attributed to charge-transfer transitions with significant MLCT character. acs.org This assignment is supported by Time-Dependent Density Functional Theory (TD-DFT) calculations. acs.org The emission properties of these complexes are highly dependent on the ancillary ligands (e.g., halides and phosphines) and the substituents on the pyridyl ring of the triazole ligand. acs.org

Conversely, a series of Cu(I) complexes with 1,2,4-triazole as a bridging ligand did not exhibit an observable MLCT band in the visible region of their absorption spectra. rsc.org These complexes, however, displayed appreciable blue-to-yellow emissions upon UV excitation, suggesting that other electronic transitions are responsible for their luminescence. rsc.org DFT calculations on Cu(I) complexes containing functionalized 1,2,3-triazole ligands have also been used to confirm that the lowest energy electronic transitions are predominantly of MLCT origin.

The energy of the MLCT transition, and consequently the color and efficiency of the luminescence, can be modulated by altering the electronic properties of both the metal and the ligand. Stronger σ-donating and π-accepting ligands tend to raise the energy of the metal d-orbitals and lower the energy of the ligand π*-orbitals, respectively, which can influence the energy of the MLCT state.

Charge Transfer (CT) Character

Beyond discrete MLCT events, the general charge transfer (CT) character of molecules containing 1,2,4-triazole and imidazole rings is a key determinant of their photophysical behavior. This includes intramolecular charge transfer (ICT) within the ligand itself or between different components of a larger molecular assembly.

For example, tripodal push-pull chromophores synthesized using 1-methyl-2,4,5-triphenyl-1H-imidazole as a central electron donor exhibit centrifugal charge transfer from the central imidazole core to peripheral electron-accepting branches upon excitation. rsc.org This charge transfer character is evident in the strong dependence of their emission spectra on solvent polarity. rsc.org

Similarly, studies on charge-transfer complexes of 1H-1,2,4-triazole with various π-acceptors have demonstrated the formation of stable CT complexes. ijcps.org These interactions, often involving hydrogen bonding and proton transfer, lead to shifts in infrared absorption peaks and the appearance of new bands, confirming the charge transfer nature of the interaction. ijcps.org

In fluorescent imidazole derivatives, evidence of excited-state charge transfer (ESCT) has been observed. nih.gov This can occur within the imidazole ring itself or between the imidazole ring and another part of the molecule, leading to pH-dependent optical properties. nih.gov The introduction of an acceptor-donor-acceptor (A–D–A) structure in imidazole derivatives has been shown to create compounds with evident charge transfer excited state properties.

The data below summarizes the photophysical properties of some relevant triazole and imidazole-containing complexes, illustrating the influence of structure on their charge transfer characteristics.

| Compound/Complex Family | Absorption (nm) | Emission (nm) | Quantum Yield (Φ) | Key Feature |

| Cu(I) complexes with μ-bridging 1,2,4-triazole | < 400 | Blue to Yellow | up to 0.42 | No observable MLCT in the visible region. rsc.org |

| Cu(I) complexes with 3-(2′-pyridyl)-1,2,4-triazole ligands | Low-energy band | Bright solid | - | Weak absorption assigned to MLCT. acs.org |

| Imidazole-centred tripodal chromophores | 304–448 | 393–612 | - | Centrifugal charge transfer from imidazole core. rsc.org |

| Ruthenium complexes with 3-(pyrazin-2-yl)-1,2,4-triazole ligands | - | - | - | pH-dependent photophysical properties due to protonation/deprotonation. acs.org |

Tuning Photophysical Properties through Structural Modification and Environmental Factors (e.g., pH)

The ability to tune the photophysical properties of this compound derivatives is crucial for their application in sensors, imaging, and optoelectronics. This can be achieved through strategic structural modifications and by altering environmental factors like pH.

Structural Modification: The modification of the ligand structure is a powerful tool for tuning photophysical properties. In Cu(I) complexes with 3-(2′-pyridyl)-1,2,4-triazole, altering the auxiliary phosphine (B1218219) ligand and making structural changes to the triazole ligand effectively modulates their photoluminescence in both solution and solid states. acs.org For highly luminescent 4H-1,2,4-triazole derivatives, extending the π-conjugated systems results in high quantum yields of fluorescence. mdpi.comresearchgate.net The introduction of different substituents on the aromatic rings attached to the triazole core can significantly impact the emission properties.

Environmental Factors (pH): The pH of the environment can dramatically influence the photophysical properties of compounds containing imidazole and triazole moieties due to the presence of basic nitrogen atoms that can be protonated or deprotonated.

Research on ruthenium complexes containing 3-(pyrazin-2-yl)-1,2,4-triazole ligands demonstrates this pH control. acs.org The protonation and deprotonation of the triazole and pyrazine (B50134) rings at different pH values alter the electronic structure of the complex, leading to changes in its absorption and emission spectra. acs.org This makes such complexes potential candidates for pH-sensitive luminescent probes.

Similarly, a novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinyl-benz[e]indolium, exhibits three distinct species (protonated, neutral, and deprotonated) across a broad pH range of 1-12. nih.gov Each species has unique absorption and emission characteristics. nih.gov This study also identified a unique excited-state charge transfer that results in a "swapping" of the positive charge between the two nitrogen atoms of the imidazole ring, a phenomenon that contributes to its photoacidic properties. nih.gov

The table below illustrates the effect of pH on the spectral properties of a fluorescent imidazole derivative.

| Species of Imidazole Derivative | pH Range | Absorption λmax (nm) | Emission λmax (nm) |

| Protonated | < 5 | ~450 | ~560 |

| Neutral | 6-9 | ~460 | ~580 |

| Deprotonated | > 9 | ~477 | ~530 |

Data derived from studies on 1H-imidazol-5-yl-vinyl-benz[e]indolium, a model for pH-sensitive imidazole-containing fluorophores. nih.gov

Electrochemical Behavior of 3 1h Imidazol 1 Yl 1h 1,2,4 Triazole and Its Derivatives

Redox Potentials and Electron Transfer Processes

The redox behavior of compounds containing both imidazole (B134444) and 1,2,4-triazole (B32235) moieties is complex, influenced by the distinct electronic nature of each ring. The 1H-1,2,4-triazole ring is generally considered to be more electrochemically stable than the imidazole ring. gatech.edu This stability is attributed to the lower electron density of the 1,2,4-triazole ring, as suggested by its lower pKa values compared to imidazole. gatech.edu

In cyclic voltammetry studies, imidazole exhibits a significant, irreversible oxidation peak near +1.0 V (vs. Ag/Ag+), after which oxidation products tend to adsorb onto and block the electrode surface. gatech.edu In contrast, 1H-1,2,4-triazole shows no discernible redox peaks over a wider potential range (0 to +1.8 V vs. Ag/Ag+), indicating its superior stability against oxidation. gatech.edu

For derivatives, the electron transfer processes can be either oxidative or reductive. The electro-reduction of the parent 1,2,4-triazole in acidic media is characterized as a diffusion-controlled, irreversible process. researchgate.netscispace.com This reduction is attributed to the N=N moiety within the ring structure. researchgate.netscispace.com Conversely, substituted 1,2,4-triazoles can undergo oxidation. For instance, certain 3,5-disubstituted 1H-1,2,4-triazole derivatives show an irreversible anodic (oxidation) process. researchgate.net The electrochemical N–N oxidatively coupled dehydrogenation of 3,5-diamino-1H-1,2,4-triazole has been demonstrated at a relatively low oxidation potential of 0.872 V vs RHE (to reach 10 mA cm⁻²). nih.govnih.gov

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of triazole and imidazole derivatives. Studies on the parent 1,2,4-triazole compound in aqueous acidic media reveal a single reduction wave in the cathodic scan, with no corresponding oxidation peak on the reverse scan, confirming the irreversible nature of the electro-reduction process. researchgate.netscispace.com The peak potential for this reduction is pH-dependent, shifting to more negative values as the pH increases. scispace.com

More complex derivatives exhibit varied CV profiles. A study on a 3,5-disubstituted 1H-1,2,4-triazole derivative, specifically 1-(3-fluorobenzenesulfonyl)-5-{3-[5-(3-Methoxyphenyl)-2-methyl-2H- researchgate.netnih.govTriazol-3-yl]-phenyl}-1H-indole, identified a broad anodic peak at an Eap of 640 mV in a phosphate buffer at pH 3. researchgate.net The absence of a cathodic peak in the return scan indicated that the anodic oxidation process is irreversible. researchgate.net Similarly, studies on various indole-based-sulfonamide derivatives have shown a single, well-defined, irreversible oxidation peak, with the exact potential varying based on the molecular substitution. nih.gov

| Compound | Observed Process | Peak Potential (E) | Conditions | Nature of Process | Source |

|---|---|---|---|---|---|

| 1,2,4-Triazole | Reduction | ~ -1.5 V vs. SCE | Aqueous acidic media (pH 2.3) | Irreversible | scispace.com |

| 1-(3-fluorobenzenesulfonyl)-5-{3-[5-(3-Methoxyphenyl)-2-methyl-2H- researchgate.netnih.govTriazol-3-yl]-phenyl}-1H-indole | Oxidation | Eap = 640 mV | Phosphate buffer (pH 3), Scan rate 50 mV/s | Irreversible | researchgate.net |

Ionization Potentials and Electron Affinities

Ionization potential (IP), the energy required to remove an electron, and electron affinity (EA), the energy released when an electron is added, are fundamental electronic properties that govern electrochemical behavior. These values are often determined through computational methods, such as Density Functional Theory (DFT), and experimental techniques like electron ionization mass spectrometry.